![molecular formula C20H23NO2S B337527 [2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate](/img/structure/B337527.png)
[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate is a complex organic compound with a molecular formula of C20H23NO2S and a molecular weight of 341.5 g/mol. This compound is characterized by its unique structure, which includes a benzo[b]thiophene core, a cycloheptenyl group, and a dimethylcarbamic acid ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Cycloheptenyl Group: This step involves the addition of the cycloheptenyl group to the benzo[b]thiophene core through a Heck reaction or similar coupling reaction.
Esterification: The final step involves the esterification of the resulting compound with dimethylcarbamic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzo[b]thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dimethylcarbamic acid 2-[2-(1-cyclohexenyl)ethenyl]benzo[b]thiophene-3-yl ester: Similar structure but with a cyclohexenyl group instead of a cycloheptenyl group.
Dimethylcarbamic acid 2-[2-(1-cyclopentenyl)ethenyl]benzo[b]thiophene-3-yl ester: Similar structure but with a cyclopentenyl group.
Uniqueness
[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate is unique due to its cycloheptenyl group, which may confer different chemical and biological properties compared to its analogs with cyclohexenyl or cyclopentenyl groups.
Properties
Molecular Formula |
C20H23NO2S |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
[2-[(E)-2-(cyclohepten-1-yl)ethenyl]-1-benzothiophen-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C20H23NO2S/c1-21(2)20(22)23-19-16-11-7-8-12-17(16)24-18(19)14-13-15-9-5-3-4-6-10-15/h7-9,11-14H,3-6,10H2,1-2H3/b14-13+ |
InChI Key |
UONGBAKTXJNUGV-BUHFOSPRSA-N |
SMILES |
CN(C)C(=O)OC1=C(SC2=CC=CC=C21)C=CC3=CCCCCC3 |
Isomeric SMILES |
CN(C)C(=O)OC1=C(SC2=CC=CC=C21)/C=C/C3=CCCCCC3 |
Canonical SMILES |
CN(C)C(=O)OC1=C(SC2=CC=CC=C21)C=CC3=CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B337444.png)
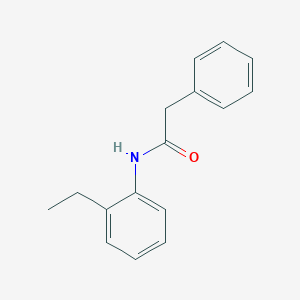
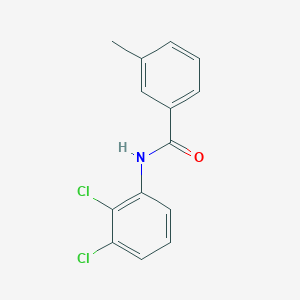
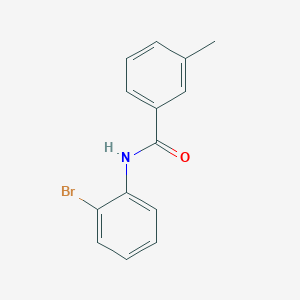
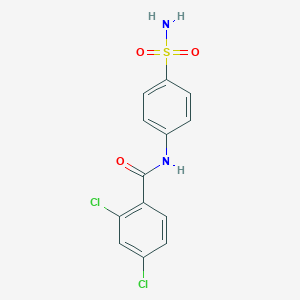
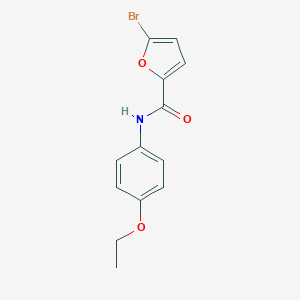
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B337460.png)
![N-{3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]propyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B337462.png)
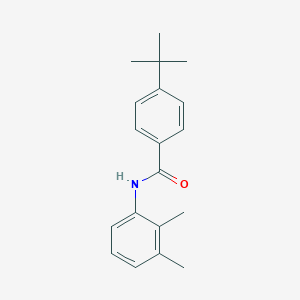
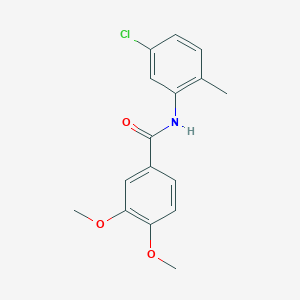
![3-phenyl-N'-[1-(2-pyridinyl)ethylidene]propanohydrazide](/img/structure/B337468.png)
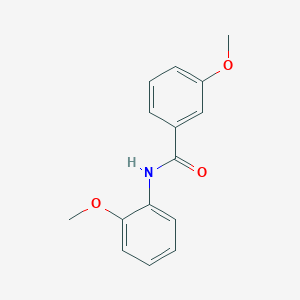
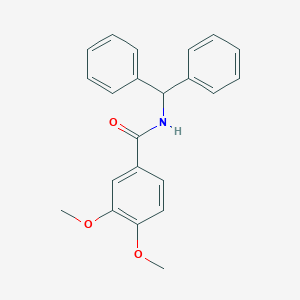
![3-nitro-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B337471.png)
